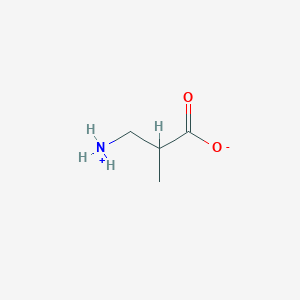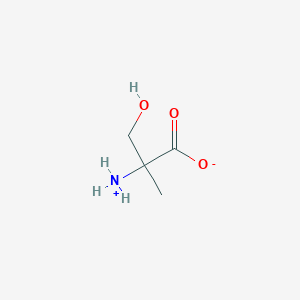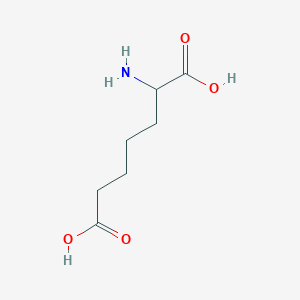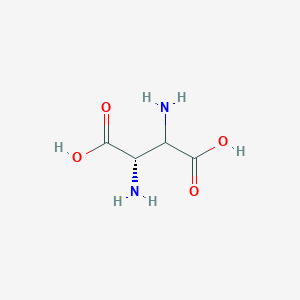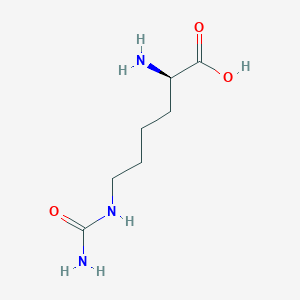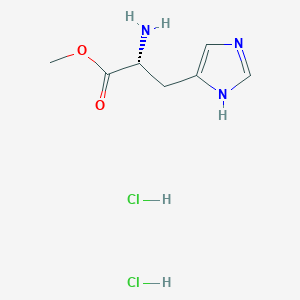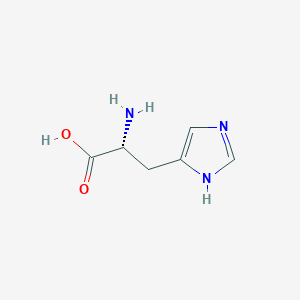
(R)-acide 2-amino-3-cyclohexylpropanoïque
Vue d'ensemble
Description
Molecular Structure Analysis
This involves the use of various spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, the types of chemical reactions it undergoes, and the conditions under which these reactions occur .Physical and Chemical Properties Analysis
This would include details such as the compound’s melting point, boiling point, solubility, optical activity, and other relevant physical and chemical properties .Applications De Recherche Scientifique
Amélioration probiotique des produits laitiers
(R)-acide 2-amino-3-cyclohexylpropanoïque peut être utilisé dans le développement de produits laitiers probiotiques. Des recherches sur les bactéries lactiques, souvent utilisées dans les produits laitiers, ont montré que certaines souches possèdent des propriétés probiotiques qui peuvent conférer divers avantages pour la santé lorsqu'elles sont consommées en quantités adéquates . Le composé pourrait potentiellement être impliqué dans l'amélioration des caractéristiques sensorielles de ces produits ou dans la synthèse de souches bactériennes spécifiques.
Texturisant dans les aliments fermentés
Le composé pourrait servir de précurseur ou d'activateur pour la production d'exopolysaccharides (EPS) par les bactéries lactiques (BAL). Les EPS jouent un rôle majeur en tant que texturisant naturel dans la production industrielle de yaourt, de fromage et de desserts à base de lait . H-D-CHA-OH pourrait influencer la texture et la durée de conservation de ces aliments fermentés.
Modulation du système immunitaire
H-D-CHA-OH peut avoir des applications pour stimuler le système immunitaire humain. Les bactéries lactiques probiotiques, qui peuvent être soutenues par ce composé, sont connues pour augmenter la résistance à de nombreuses maladies . Il pourrait faire partie d'une formulation visant à renforcer les défenses naturelles de l'organisme.
Nutraceutiques et aliments fonctionnels
Le composé pourrait être utilisé dans le développement de nutraceutiques et d'aliments fonctionnels. Ce sont des produits qui, au-delà de leur valeur nutritionnelle, ont un effet bénéfique sur une ou plusieurs fonctions du corps humain, contribuant à l'amélioration ou au maintien de la santé et du bien-être .
Soulagement de l'intolérance au lactose
L'une des allégations de santé largement acceptées attribuées aux probiotiques et aux bactéries lactiques est le soulagement de l'intolérance au lactose. H-D-CHA-OH pourrait être essentiel dans le développement de produits laitiers plus facilement digestibles par les personnes intolérantes au lactose .
Activités antimutagènes et antitumorales
Il existe un potentiel pour que H-D-CHA-OH soit impliqué dans la production ou l'amélioration de produits laitiers fermentés ayant des activités antimutagènes et antitumorales. Les BAL qui produisent des EPS ont été étudiées pour ces avantages pour la santé, et le composé pourrait jouer un rôle dans ce contexte .
Mécanisme D'action
Target of Action
The primary targets of H-D-CHA-OH are currently unknown. The compound is a derivative of amino acids, which are known to interact with various receptors and enzymes in the body . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of H-D-CHA-OH . Factors such as temperature, pH, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets. Additionally, the physiological environment within the body, including factors such as pH, temperature, and the presence of other molecules, can also influence the compound’s action and efficacy.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-amino-3-cyclohexylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQXBVXKBGUSBA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58717-02-5 | |
| Record name | 3-Cyclohexylalanine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058717025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-amino-3-cyclohexylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CYCLOHEXYLALANINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX76B5H6YN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



